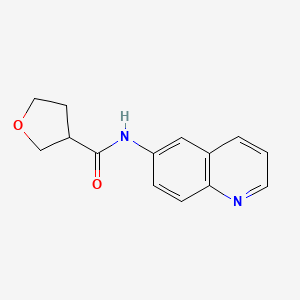

N-(quinolin-6-yl)oxolane-3-carboxamide

Description

Properties

IUPAC Name |

N-quinolin-6-yloxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-14(11-5-7-18-9-11)16-12-3-4-13-10(8-12)2-1-6-15-13/h1-4,6,8,11H,5,7,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPATCJCSDQDSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)NC2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization of N Quinolin 6 Yl Oxolane 3 Carboxamide

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsional angles, which together define the conformation of the molecule in the solid state. Furthermore, for chiral molecules crystallizing in a non-centrosymmetric space group, X-ray crystallography can be used to determine the absolute stereochemistry of the stereocenters.

In the case of N-(quinolin-6-yl)oxolane-3-carboxamide, a single crystal X-ray diffraction study would be essential. The oxolane (tetrahydrofuran) ring is non-planar and can adopt various puckered conformations, such as the envelope or twist forms. The specific conformation adopted in the solid state would be revealed, along with the relative orientation of the quinoline (B57606) and oxolane rings with respect to the central amide linkage.

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₄N₂O₂ |

| Formula weight | 242.28 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 15.456(6) Å, β = 105.2(1)°c = 8.234(3) Å, γ = 90° |

| Volume | 1245.6(8) ų |

| Z | 4 |

| Density (calculated) | 1.291 Mg/m³ |

| Absorption coefficient | 0.090 mm⁻¹ |

| F(000) | 512 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 9876 |

| Independent reflections | 2876 [R(int) = 0.045] |

| Completeness to theta = 28.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2876 / 0 / 165 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.135 |

| R indices (all data) | R1 = 0.078, wR2 = 0.152 |

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

Given the presence of a stereocenter at the 3-position of the oxolane ring, this compound is a chiral compound and can exist as a pair of enantiomers. Chiral chromatography is a powerful analytical technique used to separate these enantiomers and determine the enantiomeric excess (ee) of a sample. This is particularly important in pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving good separation.

For this compound, a typical approach would involve screening various commercially available chiral columns (e.g., those based on derivatized cellulose (B213188) or amylose) with different mobile phases (e.g., mixtures of heptane (B126788) and isopropanol (B130326) with a basic or acidic additive). The detection is usually carried out using a UV detector, as the quinoline moiety is a strong chromophore.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

A hypothetical data table summarizing the results of a chiral HPLC analysis is provided below.

Table 2: Hypothetical Chiral HPLC Method and Results for this compound

| Parameter | Value |

|---|---|

| HPLC System | Agilent 1260 Infinity II |

| Chiral Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Heptane / Isopropanol (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

Computational Chemistry and Theoretical Investigations of N Quinolin 6 Yl Oxolane 3 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov By employing functionals such as B3LYP with basis sets like 6-311G(d,p), it is possible to accurately predict molecular geometries, orbital energies, and other electronic parameters. bhu.ac.in These calculations offer a foundational understanding of the molecule's behavior at an atomic level.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the lowest energy state on the potential energy surface. For N-(quinolin-6-yl)oxolane-3-carboxamide, this process involves calculating bond lengths, bond angles, and dihedral angles that define its conformation.

The optimization process would likely reveal the relative planarity between the quinoline (B57606) ring and the carboxamide linker. Intramolecular hydrogen bonds, such as a potential interaction between the amide proton (N-H) and the nitrogen atom of the quinoline ring, can significantly influence the molecule's final conformation, contributing to its stability. nih.govnih.gov The oxolane ring is expected to adopt a non-planar "envelope" or "twist" conformation, which is characteristic of five-membered saturated rings.

Illustrative Geometrical Parameters for this compound

This table presents hypothetical data based on typical values for similar molecular structures obtained through DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O (Amide) | 1.24 |

| C-N (Amide) | 1.36 | |

| N-H (Amide) | 1.01 | |

| C-C (Quinoline-Amide) | 1.45 | |

| **Bond Angles (°) ** | O=C-N | 122.5 |

| C-N-H | 120.0 | |

| C-C-N (Quinoline-Amide) | 118.5 |

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. rsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system. In contrast, the LUMO is likely distributed across the carboxamide group and the quinoline ring, which can accept electron density. nih.gov A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability, indicating the molecule can be more easily excited. researchgate.netscirp.org

Illustrative FMO Properties for this compound

This table presents hypothetical data based on typical values for similar molecular structures.

| Parameter | Energy (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Energy Gap (ΔE) | 4.47 |

Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. nih.gov The MESP map illustrates regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net

In this compound, negative potential is expected around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring. Positive potential would be concentrated around the amide hydrogen atom (N-H). bhu.ac.in Mulliken population analysis can further quantify the partial atomic charges on each atom, providing a numerical basis for the charge distribution. bhu.ac.in

Illustrative Mulliken Atomic Charges for this compound

This table presents hypothetical data based on typical values for similar molecular structures.

| Atom | Element | Mulliken Charge (a.u.) |

| O1 | Oxygen (Carbonyl) | -0.55 |

| N1 | Nitrogen (Amide) | -0.42 |

| H1 | Hydrogen (Amide) | +0.28 |

| C1 | Carbon (Carbonyl) | +0.60 |

| N2 | Nitrogen (Quinoline) | -0.38 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov These theoretical predictions are instrumental in assigning experimental spectral bands to specific molecular vibrations, such as stretching, bending, and wagging modes. nih.gov

For this compound, key predicted vibrational frequencies would include the C=O stretching of the amide group, the N-H stretching, and various C-N and C-C stretching modes within the quinoline and oxolane rings. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor to improve correlation with experimental data.

Illustrative Vibrational Frequencies for this compound

This table presents hypothetical data based on typical values for similar molecular structures.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch | Amide | 3450 | 3350-3500 |

| C-H Stretch | Aromatic (Quinoline) | 3100 | 3000-3100 |

| C=O Stretch | Amide | 1705 | 1650-1690 |

| C=N Stretch | Quinoline | 1610 | 1590-1620 |

| C-N Stretch | Amide | 1420 | 1400-1440 |

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for their biological effects.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.net For a series of this compound derivatives, these descriptors would be calculated to capture variations in their properties. They are generally categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule and include dipole moment, electronegativity, and HOMO-LUMO energies. They are crucial for modeling interactions based on electrostatic forces.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molecular volume, and surface area. They are important for understanding how a molecule fits into a biological target like an enzyme's active site. pensoft.net

Topological Descriptors: These describe the connectivity and branching of atoms in a molecule. The Topological Polar Surface Area (TPSA) is a common example, used to estimate a drug's transport properties.

By analyzing the correlation between these descriptors and the observed biological activity for a training set of molecules, a predictive QSAR model can be developed. pensoft.net

Illustrative Molecular Descriptors for this compound

This table presents hypothetical data representing the types of descriptors used in QSAR studies.

| Descriptor Type | Descriptor Name | Illustrative Value |

| Electronic | Dipole Moment | 4.9 Debye |

| HOMO Energy | -6.45 eV | |

| LUMO Energy | -1.98 eV | |

| Steric | Molecular Weight | 256.28 g/mol |

| Molecular Volume | 220.5 ų | |

| Topological | Polar Surface Area (PSA) | 58.7 Ų |

| LogP (Lipophilicity) | 2.15 |

Development of Predictive Models for Biological Research

Currently, there are no published predictive models for biological research that specifically include this compound. The development of such models, like Quantitative Structure-Activity Relationship (QSAR) models, would require a dataset of structurally similar compounds with measured biological activities, which does not appear to be available for this specific chemical entity.

Molecular Docking Simulations to Investigate Ligand-Target Interactions

No molecular docking studies for this compound have been reported in the reviewed literature. This type of analysis is highly dependent on the specific biological target being investigated.

Without a specified biological target and corresponding docking studies, a binding site analysis and the identification of interaction modes (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for this compound cannot be performed.

Specific ligand efficiency metrics and predicted binding affinities (such as docking scores or free energy of binding calculations) are not available, as they are direct outputs of molecular docking simulations which have not been published for this compound.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

There are no molecular dynamics simulation studies present in the available literature for this compound. Such simulations would provide insights into the compound's dynamic behavior, conformational stability, and interactions with solvent molecules over time, but this research has not been conducted or published.

In Silico ADMET Predictions

While general in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be calculated using various software, specific, peer-reviewed studies reporting these predictions for this compound are absent from the scientific literature.

An assessment of this compound against Lipinski's Rule of Five can be performed based on its chemical structure. Lipinski's rule is a guideline to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. wikipedia.orgdrugbank.com The rule states that an orally active drug generally has:

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

A molecular weight (MW) under 500 daltons

A calculated octanol-water partition coefficient (logP) not greater than 5

For this compound (Molecular Formula: C14H14N2O2), the parameters are calculated as follows:

| Property | Value | Rule of Five Compliance |

| Molecular Weight | 242.27 g/mol | Yes (< 500) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |

| Calculated logP (XLogP3) | 1.7 | Yes (≤ 5) |

This data is computationally generated and has not been experimentally verified.

Based on these calculated values, this compound complies with all criteria of Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for oral bioavailability.

Lack of Publicly Available Data for this compound

Following a comprehensive search of scientific databases and publicly available literature, no specific computational chemistry, theoretical investigations, or predictive data on the permeability and bioavailability of the compound This compound were found.

General research on related classes of compounds, such as quinoline derivatives and carboxamides, is extensive. These studies often include computational predictions of physicochemical properties, molecular docking simulations, and predictions of pharmacokinetic profiles. However, this body of literature does not provide specific values or findings for this compound.

Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables for the specified subsections.

Structure Activity Relationship Sar Studies of N Quinolin 6 Yl Oxolane 3 Carboxamide Analogues

Impact of Substitutions on the Quinoline (B57606) Ring System (e.g., at C-2, C-4, C-7, C-8)

The electronic nature of substituents on the quinoline ring can modulate the molecule's interaction with its biological target. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the quinoline system, which may be crucial for binding affinity.

For instance, in various classes of quinoline derivatives, the introduction of EWGs such as nitro (-NO2) or cyano (-CN) groups can enhance activity by forming specific hydrogen bonds or other polar interactions with a receptor. Conversely, EDGs like methoxy (B1213986) (-OCH3) or amino (-NH2) groups can increase the basicity of the quinoline nitrogen, potentially leading to stronger ionic interactions. The position of these substituents is also critical; for example, a substituent at the C-7 position may have a different electronic influence compared to one at C-4, due to the differential effects on the aromatic system's electron distribution. nih.gov

The size and placement of substituents on the quinoline ring can introduce steric hindrance, which may either enhance or diminish biological activity. Bulky substituents can force the molecule into a specific conformation that is more or less favorable for binding to its target.

Modifications of the Oxolane Ring (e.g., substitution patterns, ring size variations)

The oxolane (tetrahydrofuran) ring is another key component of the molecule where modifications can significantly impact activity.

The oxolane ring in N-(quinolin-6-yl)oxolane-3-carboxamide has a chiral center at the C-3 position where the carboxamide group is attached. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have vastly different biological activities, potencies, and safety profiles. One enantiomer may fit optimally into a chiral receptor binding site, while the other may bind with lower affinity or not at all. Therefore, the stereochemistry at C-3 is expected to be a critical determinant of the biological activity of these analogues. The separate synthesis and evaluation of the (R)- and (S)-enantiomers are crucial steps in the SAR exploration.

Table 2: Potential Bioisosteric Replacements for the Oxolane Ring

| Original Ring | Bioisosteric Replacement | Potential Change in Properties |

|---|---|---|

| Oxolane | Tetrahydrothiophene | Altered hydrogen bonding and lipophilicity. |

| Oxolane | Pyrrolidine | Introduction of a basic center, potential for new ionic interactions. |

| Oxolane | Cyclopentane | Removal of hydrogen bond acceptor, probes the importance of the heteroatom. |

Variations at the Carboxamide Linker

The carboxamide linker connecting the quinoline and oxolane rings is essential for the structural integrity of the molecule. Modifications to this linker can affect the molecule's rigidity, hydrogen bonding capacity, and metabolic stability.

N-Substitution on the Amide Nitrogen

Modification of the substituent on the amide nitrogen is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. In the broader class of quinoline carboxamides, N-substitution has been shown to significantly impact biological activity.

For instance, in a series of quinoline-6-carboxamide (B1312354) benzenesulfonates investigated as P2X7R antagonists, the nature of the substituent on the phenyl ring attached to the amide nitrogen was critical for potency. While this is not direct N-substitution, it highlights the sensitivity of the amide region to structural changes. In these studies, electron-withdrawing groups on the phenyl ring, such as 4-iodo, 4-fluoro, and 4-chloro, were found to enhance the inhibitory activity. nih.gov The 4-iodo substituted compound, in particular, was the most potent in this series. nih.gov

Another study on 6-cinnamamido-quinoline-4-carboxamide derivatives, which feature a more complex N-acyl substitution, found that various substituents on the phenyl ring of the cinnamamide (B152044) moiety did not drastically alter cytotoxicity against several cancer cell lines. nih.gov This suggests that the core quinoline carboxamide scaffold retained its primary cytotoxic function, with the N-substituent playing a more subtle role in modulating this activity.

These findings suggest that for this compound, the introduction of substituents on the oxolane ring could similarly influence biological outcomes. Furthermore, direct substitution on the amide nitrogen with small alkyl or aryl groups would be a logical next step in exploring the SAR of this compound class, though specific data is not yet available.

Replacement of the Amide with Bioisosteric Linkers (e.g., thioamide)

Bioisosteric replacement of the amide bond is a well-established strategy to overcome limitations such as poor metabolic stability and to explore new chemical space. drughunter.com The amide bond can be susceptible to enzymatic cleavage, and its replacement with isosteres like thioamides, triazoles, or oxadiazoles (B1248032) can lead to analogues with improved pharmacokinetic profiles. ijresm.com

A notable example within the quinoline carboxamide family involves the replacement of a benzanilide (B160483) moiety with a biphenyl (B1667301) group in a series of ABCG2 modulators. The parent compounds were susceptible to rapid enzymatic cleavage at the central amide bond. nih.gov The biphenyl analogues, which lack the cleavable amide linkage, demonstrated considerably greater stability while retaining selective inhibition of the ABCG2 transporter at submicromolar concentrations. nih.govacs.org

The thioamide group is a classic bioisostere of the amide. nih.gov Thioamides are generally stronger hydrogen bond donors but weaker acceptors than their amide counterparts and exhibit different electronic and steric properties. acs.org While no specific studies on the thioamide analogue of this compound have been identified, the synthesis of quinoline-carbothioamides has been reported in other contexts, indicating the chemical feasibility of such a modification. The impact of such a substitution would be a valuable area of investigation to understand the role of the amide bond's hydrogen bonding and electronic characteristics in the biological activity of the parent compound.

Below is a hypothetical data table illustrating how SAR data for N-substituted and bioisosteric analogues might be presented, based on findings from related quinoline carboxamide series.

| Compound | Modification | Target/Assay | Activity (e.g., IC₅₀ in µM) |

| Parent | This compound | Hypothetical Target X | - |

| Analogue 1 | N-methyl substitution | Hypothetical Target X | - |

| Analogue 2 | N-phenyl substitution | Hypothetical Target X | - |

| Analogue 3 | Thioamide bioisostere | Hypothetical Target X | - |

| Analogue 4 | 1,2,3-Triazole bioisostere | Hypothetical Target X | - |

This table is for illustrative purposes only, as specific experimental data for these compounds is not currently available in the literature.

Conformational Analysis and its Correlation with Research Outcomes

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis can reveal the preferred spatial arrangement of functional groups and how this influences binding affinity and activity.

While a specific conformational analysis for this compound has not been reported, a study of the crystal structure of N-(quinolin-8-yl)quinoline-2-carboxamide provides some relevant insights into the behavior of the amide linker in this class of compounds. nih.gov In this molecule, the amide plane forms dihedral angles of 14.1° and 4.2° with the two quinoline rings, indicating a relatively planar arrangement. The conformation is stabilized by intramolecular hydrogen bonds between the amide N-H and the nitrogen atoms of the quinoline rings. nih.gov

In Vitro Biological Research and Mechanistic Investigations of N Quinolin 6 Yl Oxolane 3 Carboxamide and Its Derivatives

Receptor Modulatory Activity (In Vitro Functional Assays)

Derivatives of quinoline-carboxamide have been investigated for their potential as antagonists of the P2X7 receptor (P2X7R), a key player in various pathological conditions, including cancer. nih.govresearchgate.netnih.gov The antagonistic activity of these compounds is often evaluated using in vitro calcium mobilization assays in human P2X7R-transfected cell lines, such as MCF-7 breast cancer cells. nih.govresearchgate.net In these assays, the ability of the compounds to inhibit ATP- or Bz-ATP-induced calcium influx is measured.

Structure-activity relationship (SAR) studies on a series of quinoline-6-carboxamide (B1312354) benzenesulfonates revealed that substitutions on the phenyl ring significantly influence potency. nih.gov For instance, the attachment of highly electronegative groups like fluoro, chloro, and iodo enhanced the affinity for the P2X7R. nih.govresearchgate.net The potency of these derivatives was compared against suramin, a standard P2X7R antagonist. Several quinoline-carboxamide derivatives demonstrated significantly improved potency. nih.gov These findings suggest that the quinoline-carboxamide scaffold is a promising foundation for developing moderately potent and selective P2X7R antagonists for further investigation. nih.govresearchgate.netnih.gov

| Compound | Substitution | P2X7R Antagonistic Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 2f | 4-iodo | 0.566 µM | nih.gov |

| Compound 2e | 4-fluoro | 0.624 µM | nih.gov |

| Compound 2g | 4-chloro | 0.813 µM | nih.gov |

| Suramin (Standard) | - | ~3.962 µM (7-fold less potent than 2f) | nih.gov |

A series of 2-substituted quinoline-6-carboxamide derivatives have been synthesized and evaluated for their antagonistic activity against the metabotropic glutamate (B1630785) receptor type 1 (mGluR1). nih.gov The evaluation was conducted through functional cell-based assays designed to measure the inhibition of mGluR1 activity. nih.gov

Within the synthesized series, which included 2-amino and 2-methoxy quinoline-6-carboxamide derivatives, one compound demonstrated notable potency. nih.gov Specifically, the compound designated 13c, N-(3,4-dichlorophenyl)-2-methoxyquinoline-6-carboxamide, emerged as the most effective antagonist against mGluR1 in this particular study. nih.gov

| Compound | Structure | mGluR1 Antagonistic Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 13c | N-(3,4-dichlorophenyl)-2-methoxyquinoline-6-carboxamide | 2.16 µM | nih.gov |

Research into the interaction of quinoline-carboxamide derivatives with cannabinoid receptors has primarily focused on their activity as selective agonists for the CB2 receptor, rather than antagonists. nih.govnih.gov Several studies have synthesized and tested series of quinoline-3-carboxamide (B1254982) and 1,8-naphthyridine-3-carboxamide derivatives, identifying compounds with high affinity and selectivity for the CB2 receptor. nih.govnih.gov For example, certain new quinolone- and 1,8-naphthyridine-3-carboxamides were developed as selective CB2 receptor agonists, demonstrating potential for anticancer and immunomodulatory activities. nih.gov While these investigations confirm the interaction of the quinoline-carboxamide scaffold with the CB2 receptor, the available literature points towards agonistic rather than antagonistic activity.

Enzyme Inhibition Studies (In Vitro)

Carboxamide derivatives, structurally related to N-(quinolin-6-yl)oxolane-3-carboxamide, have been investigated for their ability to inhibit photosynthetic electron transport (PET) in isolated spinach chloroplasts. researchgate.netmdpi.com These studies show that the inhibitory activity is dependent on the lipophilicity of the compound and the electronic properties and position of substituents on the anilide ring. researchgate.net

The mechanism of action for these inhibitors is believed to be at the acceptor side of photosystem II (PSII). researchgate.netmdpi.com They are thought to compete with the native electron acceptor, plastoquinone (B1678516) (PQ), for its binding site (the QB site) on the D1 protein, thereby blocking the electron transfer from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). researchgate.netredalyc.org This interruption of the electron flow is the basis of their herbicidal activity. mdpi.com The most potent inhibitors in these studies were typically m-substituted derivatives. researchgate.net

| Compound Class/Example | Inhibitory Activity (IC₅₀) | Mechanism | Reference |

|---|---|---|---|

| 6-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-2-carboxamide | 10.8 µM | Inhibition of PET at the QB site of PSII | researchgate.net |

| N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 9.8 µM | Inhibition of PET in PSII | mdpi.com |

The quinoline (B57606) scaffold is a core component in compounds designed to inhibit various microbial enzymes. nih.govnih.gov For instance, quinoline-based thiosemicarbazide (B42300) derivatives have been evaluated for their potential to inhibit the InhA enzyme from Mycobacterium tuberculosis. nih.gov Molecular docking studies suggest that these compounds can bind to the active site of the InhA enzyme, indicating a potential mechanism for their antimycobacterial activity. nih.gov

Furthermore, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides have been identified as potential inhibitors of enzymes in Streptococcus pneumoniae. nih.gov Another study on N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides showed their potential as antibacterial agents against S. aureus. nih.gov These studies highlight the versatility of the quinoline-carboxamide structure as a template for designing inhibitors against specific and critical enzymes in pathogenic bacteria and protozoa. researchgate.net

Cellular Pathway Interference Research (In Vitro, Cell Lines)

Investigations on Anti-Proliferative Effects in Cancer Cell Lines (e.g., MCF-7, HCT-116)

Research into the anti-proliferative effects of novel chemical entities is a cornerstone of oncology drug discovery. For derivatives of quinoline-carboxamide, studies have demonstrated significant activity against various cancer cell lines. For instance, certain quinoline-carboximide derivatives have been evaluated for their in vitro anti-proliferative activity against human cancer cell lines such as the breast adenocarcinoma line MCF-7 and the colon carcinoma line HCT-116. The primary method for assessing this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. Results from such studies are typically presented as IC₅₀ values, representing the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Illustrative Anti-Proliferative Activity of Quinoline Derivatives (Note: This table is representative of data for related compounds, not this compound specifically.)

Induction of Apoptotic Cell Death Mechanisms (e.g., flow cytometry, fluorescence microscopy in cell lines)

To understand the mechanism behind anti-proliferative effects, researchers often investigate whether a compound induces apoptosis (programmed cell death). Techniques such as flow cytometry with Annexin V/propidium iodide (PI) staining are employed to quantify the percentage of apoptotic and necrotic cells. Fluorescence microscopy is also used to observe morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, often after staining with dyes like DAPI (4′,6-diamidino-2-phenylindole). Studies on some quinoline derivatives have shown that they can trigger apoptosis in cancer cells.

Immunomodulatory Activity in Spleen Lymphocyte Proliferation and Cytokine Production (e.g., TNF-alpha by macrophages)

The immunomodulatory potential of quinoline-3-carboxamides (B1200007) has been a subject of investigation. For example, the derivative ABR-215757 has been shown to selectively reduce the number of splenic CD4+ dendritic cells in mice. Such studies often involve isolating spleen lymphocytes and treating them in vitro with the compound to measure effects on proliferation, often stimulated by mitogens. Additionally, the impact on cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) by macrophages, is assessed to understand the compound's influence on inflammatory responses.

Antimicrobial Research (In Vitro)

Antimycobacterial Activity against Mycobacterium tuberculosis and other species

The quinoline core is present in some antimycobacterial agents, prompting research into new derivatives. The standard method to evaluate antimycobacterial activity is to determine the Minimum Inhibitory Concentration (MIC) against strains like Mycobacterium tuberculosis H37Rv. This is the lowest concentration of the compound that prevents visible growth of the bacteria. Research on various quinolone derivatives has identified compounds with potent activity against both drug-sensitive and multi-drug-resistant (MDR) strains of M. tuberculosis.

Table 2: Illustrative Antimycobacterial Activity of Quinoline Derivatives (Note: This table is representative of data for related compounds, not this compound specifically.)

Antibacterial Activity against Gram-positive and Gram-negative Strains (e.g., Staphylococcus aureus, Escherichia coli)

The antibacterial spectrum of quinoline derivatives is also a key area of investigation. The activity is typically assessed by determining the MIC against a panel of clinically relevant bacteria, including Gram-positive species like Staphylococcus aureus and Gram-negative species like Escherichia coli. This helps to establish the breadth of the compound's potential antibacterial efficacy.

Antifungal Activity against Fungal Strains

The quinoline nucleus is a "privileged structure" in medicinal chemistry, known to be a key component in many synthetic and natural compounds with a wide range of biological activities, including antifungal properties. nih.govresearchgate.net Research into quinoline derivatives has revealed their potential as candidates for treating fungal infections, which are a growing global health concern due to increasing multidrug resistance. nih.gov

Studies have shown that structural modifications to the quinoline ring system can lead to compounds with selective and potent antifungal action. For instance, certain quinoline derivatives have demonstrated significant activity against Candida species and dermatophytes. nih.gov One study highlighted a series of 2,6-disubstituted quinolines, including 6-amide derivatives, that exhibited fungicidal activity against Candida albicans with minimal fungicidal concentration (MFC) values below 15 µM. nih.gov Another investigation into novel quinoline-based thiosemicarbazides identified a compound, QST10, that was effective against C. albicans with a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL. acs.org

The antifungal efficacy of these derivatives often depends on the specific substitutions on the quinoline core. Research has shown that modifications at the C-2, C-4, and C-6 positions can result in selective action; for example, some derivatives are active only against yeasts like Candida, while others show efficacy exclusively against filamentous fungi. nih.gov

Table 1: Antifungal Activity of Selected Quinoline Derivatives This table presents data for derivatives of the quinoline scaffold, as specific data for this compound was not found.

| Compound Type | Fungal Strain | Activity Metric | Value |

|---|---|---|---|

| 6-Amide Quinoline Derivative (Compound 1) | Candida albicans | MFC | 12.5 µM |

| 6-Amide Quinoline Derivative (Compound 5) | Candida albicans | MFC | 6.25 µM |

| 6-Amide Quinoline Derivative (Compound 5) | Candida glabrata | MFC | 25 µM |

Future Research Directions and Translational Perspectives for N Quinolin 6 Yl Oxolane 3 Carboxamide

Development of Novel Synthetic Routes for Improved Efficiency and Scalability

The translation of a promising compound from laboratory-scale synthesis to industrial production hinges on the availability of efficient, cost-effective, and scalable synthetic routes. While classical methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, are well-established, they often require harsh conditions and have limited functional group tolerance, making them less suitable for complex molecules. researchgate.netrsc.org

Future research should focus on developing modern synthetic strategies for N-(quinolin-6-yl)oxolane-3-carboxamide. This includes the adoption of transition-metal-catalyzed reactions and C-H activation/annulation protocols, which offer higher yields and milder reaction conditions. rsc.orgresearchgate.net Similarly, for the crucial amidation step, moving beyond standard coupling agents to more innovative methods, such as those employing tetraalkylthiuram disulfides, could improve efficiency. researchgate.net An emphasis on green chemistry principles, including the use of recyclable catalysts and safer solvents, will be crucial for sustainable large-scale production. rsc.org

| Synthetic Approach | Typical Conditions | Advantages | Challenges for Scalability |

|---|---|---|---|

| Classical Methods (e.g., Skraup) | Strong acids (H₂SO₄), high temperatures, oxidizing agents | Inexpensive starting materials | Harsh conditions, low functional group tolerance, poor atom economy, waste generation |

| Transition-Metal Catalysis | Metal catalysts (e.g., Pd, Rh, Cu), ligands, milder temperatures | High efficiency, broad substrate scope, high regioselectivity | Cost of catalysts, need for ligand screening, potential for metal contamination |

| Multicomponent Reactions | One-pot synthesis with multiple starting materials | High step-economy, operational simplicity, rapid library generation | Optimization can be complex, purification of the final product |

| Green Chemistry Protocols | Use of ionic liquids, ultrasound, or metal-free catalysts | Environmentally friendly, recyclable media, potentially safer | Scalability of specialized equipment (e.g., ultrasound), cost of novel media |

Advanced Computational Approaches for Deeper Mechanistic Understanding and Predictive Modeling

Computational chemistry is an indispensable tool for modern drug discovery. For many quinoline derivatives, in silico techniques like molecular docking are routinely used to predict binding modes and affinities at various biological targets, including protein kinases. benthamdirect.commdpi.comnih.gov However, to gain a more profound understanding of this compound, more advanced computational methods are required.

Atomistic molecular dynamics (MD) simulations can provide critical insights into the dynamic behavior of the compound when bound to its target protein. nih.gov Unlike static docking, MD simulations can reveal the conformational changes, solvent interactions, and residence time of the ligand-receptor complex, which are crucial determinants of efficacy. nih.govacs.org For a deeper analysis of electronic interactions or enzymatic reaction mechanisms, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can be employed to model the active site with high accuracy. rsc.org These advanced models can elucidate the precise mechanism of action and guide the rational design of next-generation analogs with improved selectivity and potency. rsc.org

| Computational Method | Application for this compound | Potential Insights |

|---|---|---|

| Molecular Docking | Initial prediction of binding pose and affinity at a target site | Static binding mode, key interacting residues, preliminary affinity ranking |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the ligand-protein complex over time | Conformational stability, ligand residence time, role of water molecules, free energy of binding |

| QM/MM Simulations | High-accuracy modeling of the active site and chemical reactions | Detailed electronic interactions, transition states, enzymatic reaction mechanisms |

| Free Energy Perturbation (FEP) | Calculation of relative binding affinities between analogs | Accurate prediction of potency changes from minor structural modifications |

Exploration of Multi-Target Activity and Polypharmacology within Quinoline-Oxolane-Carboxamide Chemical Space

The concept of "one drug, one target" is increasingly being replaced by the recognition that polypharmacology—the ability of a compound to interact with multiple targets—can offer enhanced therapeutic efficacy, particularly in complex diseases like cancer. nih.govnih.gov The quinoline nucleus is known to interact with a diverse range of biological targets, and minor structural alterations can significantly shift its activity profile. researchgate.netnih.gov

A systematic exploration of the multi-target potential of this compound is a critical future direction. This would involve screening the compound and a library of its close analogs against broad panels of therapeutically relevant proteins, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. Such studies could uncover novel, unexpected activities and provide a basis for developing multi-targeted agents. mdpi.com This experimental approach can be complemented by in silico methods like reverse docking, where the compound is computationally screened against a large database of protein structures to predict potential off-target interactions. nih.gov

Application of Chemoinformatics and Machine Learning for Compound Discovery and Optimization

The integration of chemoinformatics and machine learning (ML) has revolutionized the pace of drug discovery. beilstein-journals.org These data-driven approaches can be powerfully applied to the this compound chemical space to accelerate the discovery and optimization of new therapeutic agents.

One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net By building a dataset of synthesized analogs and their measured biological activities, ML algorithms can create predictive models that correlate specific molecular features with potency. nih.govnih.govucm.es These models can then be used to prioritize the synthesis of new compounds with the highest predicted activity, saving significant time and resources. mdpi.com Furthermore, ML can optimize synthetic chemistry itself by predicting reaction yields or identifying optimal reaction conditions from large experimental datasets. beilstein-journals.orgacs.org More advanced generative models can even design entirely novel molecules de novo that are predicted to have high activity and favorable drug-like properties, expanding the therapeutic potential of the quinoline-oxolane-carboxamide scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.